Carisbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Carisbamate is a medication that has been shown to be effective in treating certain neurological disorders. While it is currently approved for epilepsy by the US Food and Drug Administration (FDA) , ongoing scientific research is exploring its potential applications in other areas. Here's a breakdown of its current use and areas of investigation:

Epilepsy

Carisbamate's primary focus in scientific research has been on epilepsy. Studies have demonstrated its efficacy as an add-on therapy for patients with partial-onset seizures who experience inadequate seizure control with existing medications [░]. Research is ongoing to explore its effectiveness in other types of epilepsy and to determine the optimal dosing regimens.

Other Neurological Disorders

Beyond epilepsy, carisbamate's potential is being investigated for its impact on other neurological conditions. Some promising areas of research include:

- Essential Tremor: Studies suggest carisbamate may be effective in reducing tremors associated with essential tremor, a neurological disorder that causes involuntary shaking [░].

- Neuropathic Pain: Early research indicates carisbamate may provide relief from neuropathic pain, a chronic pain condition caused by damage to nerves [░].

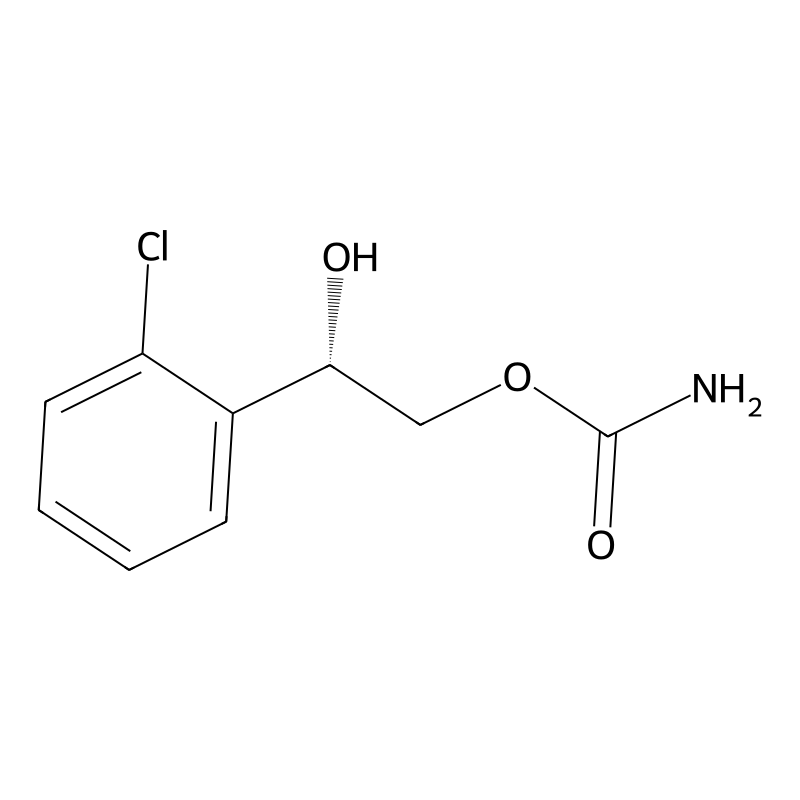

Carisbamate is a novel antiepileptic compound classified as an alkyl-carbamate. It has gained attention for its broad neuroprotective properties and anticonvulsant effects. Initially developed for the treatment of epilepsy, carisbamate has shown potential in managing various neurological disorders, including Lennox-Gastaut syndrome and infantile spasms, which are rare forms of epilepsy. The compound is known for its unique mechanism of action, which involves modulation of neurotransmitter systems and inhibition of voltage-gated sodium channels, thereby reducing neuronal excitability and seizure frequency .

Carisbamate is believed to work by affecting voltage-gated sodium channels in neurons, which play a role in the transmission of nerve impulses []. By inhibiting these channels, carisbamate may help reduce neuronal firing and seizure activity. However, the exact mechanism requires further investigation [].

The biological activity of carisbamate is characterized by its efficacy as an anticonvulsant and neuroprotective agent. Studies have demonstrated that carisbamate effectively reduces the frequency of seizures in animal models and human clinical trials. Its action is not limited to seizure control; it also exhibits neuroprotective effects against excitotoxicity induced by excessive glutamate release and oxidative stress . Furthermore, carisbamate has shown promise in enhancing cognitive functions and reducing anxiety-like behaviors in preclinical studies .

Carisbamate can be synthesized through various methods, typically involving the reaction of alkyl isocyanates with alcohols or amines to form carbamates. One common synthetic route includes the reaction of 2-(2-chlorophenyl)ethylamine with ethyl chloroformate, followed by hydrolysis and purification steps to yield the final product. The synthesis process requires careful control of reaction conditions to ensure high yield and purity of carisbamate .

Carisbamate's primary application is in the treatment of epilepsy, specifically targeting refractory seizures associated with Lennox-Gastaut syndrome. It has also been explored for use in other neurological conditions such as neuropathic pain, migraine prevention, and anxiety disorders. Its neuroprotective properties make it a candidate for research into treatments for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease .

Interaction studies have revealed that carisbamate can influence the pharmacokinetics of other drugs. For instance, it may increase the excretion rate of certain medications like dyphylline, potentially leading to decreased serum levels and reduced efficacy . Additionally, carisbamate's effects on neurotransmitter systems suggest possible interactions with other central nervous system agents, necessitating careful monitoring when co-administered with other medications .

Carisbamate shares similarities with several other compounds used in the treatment of epilepsy and neurological disorders. Below is a comparison highlighting its uniqueness:

| Compound | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Carisbamate | Alkyl-carbamate | Modulates neurotransmitter activity; inhibits voltage-gated sodium channels | Broad neuroprotective effects; unique dual action |

| Lamotrigine | Phenyltriazine | Stabilizes inactive sodium channels | Primarily used for generalized seizures |

| Levetiracetam | Pyrrolidine | Binds to synaptic vesicle protein 2A | Unique binding site; modulates neurotransmitter release |

| Topiramate | Sulfamate | Inhibits excitatory amino acid transmission; enhances GABA activity | Multiple mechanisms including carbonic anhydrase inhibition |

| Zonisamide | Sulfonamide | Inhibits sodium channels; enhances GABA activity | Also used for migraine prophylaxis |

Carisbamate's distinct mechanism involving both sodium channel modulation and broader neuroprotective effects sets it apart from these similar compounds, making it a versatile option in epilepsy management and potentially other neurological applications .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

ATC Code

N03 - Antiepileptics

N03A - Antiepileptics

N03AX - Other antiepileptics

N03AX19 - Carisbamate

Other CAS

Wikipedia

Use Classification

Dates

2: Hadera MG, Faure JB, Berggaard N, Tefera TW, Nehlig A, Sonnewald U. The anticonvulsant actions of carisbamate associate with alterations in astrocyte glutamine metabolism in the lithium-pilocarpine epilepsy model. J Neurochem. 2014 Oct 26;132(5):532-545. doi: 10.1111/jnc.12977. [Epub ahead of print] PubMed PMID: 25345404.

3: Shim S, El Mansari M, Blier P. Modulation of the antidepressant-like effects of sustained administration of carisbamate and lamotrigine on monoaminergic systems: electrophysiological studies in the rat brain. J Pharmacol Exp Ther. 2013 Nov;347(2):487-96. doi: 10.1124/jpet.113.203315. Epub 2013 Aug 28. PubMed PMID: 23986541.

4: Smith T, DiBernardo A, Shi Y, Todd MJ, Brashear HR, Ford LM. Efficacy and safety of carisbamate in patients with diabetic neuropathy or postherpetic neuralgia: results from 3 randomized, double-blind placebo-controlled trials. Pain Pract. 2014 Apr;14(4):332-42. doi: 10.1111/papr.12080. Epub 2013 May 22. PubMed PMID: 23692321.

5: Faure JB, Akimana G, Carneiro JE, Cosquer B, Ferrandon A, Geiger K, Koning E, Penazzi L, Cassel JC, Nehlig A. A comprehensive behavioral evaluation in the lithium-pilocarpine model in rats: effects of carisbamate administration during status epilepticus. Epilepsia. 2013 Jul;54(7):1203-13. doi: 10.1111/epi.12219. Epub 2013 May 11. PubMed PMID: 23663139.

6: Rao RN, Ramakrishna K, Sravan B, Santhakumar K. RP-HPLC separation and ESI-MS, 1H, and 13C NMR characterization of forced degradants including process related impurities of carisbamate: method development and validation. J Pharm Biomed Anal. 2013 Apr 15;77:49-54. doi: 10.1016/j.jpba.2013.01.001. Epub 2013 Jan 8. PubMed PMID: 23376724.

7: Gonzalez M, Zannikos P, DiBernardo A, Brashear HR, Ariyawansa J. Effect of carisbamate on the pharmacokinetics and pharmacodynamics of warfarin in healthy participants. J Clin Pharmacol. 2012 Sep;52(9):1420-9. doi: 10.1177/0091270011415412. Epub 2011 Oct 19. PubMed PMID: 22011511.

8: Meador KJ, Brashear HR, Wiegand F, Zannikos P, Novak G. Cognitive effects of carisbamate in randomized, placebo-controlled, healthy-volunteer, multidose studies. Epilepsy Behav. 2011 Oct;22(2):324-30. doi: 10.1016/j.yebeh.2011.07.006. Epub 2011 Aug 17. PubMed PMID: 21849260.

9: Lee CY, Lee ML, Shih CC, Liou HH. Carisbamate (RWJ-333369) inhibits glutamate transmission in the granule cell of the dentate gyrus. Neuropharmacology. 2011 Dec;61(8):1239-47. doi: 10.1016/j.neuropharm.2011.07.022. Epub 2011 Jul 30. PubMed PMID: 21824485.

10: Ono T, Moshé SL, Galanopoulou AS. Carisbamate acutely suppresses spasms in a rat model of symptomatic infantile spasms. Epilepsia. 2011 Sep;52(9):1678-84. doi: 10.1111/j.1528-1167.2011.03173.x. Epub 2011 Jul 19. PubMed PMID: 21770922; PubMed Central PMCID: PMC3169712.

11: Moore K, Zannikos P, Solanki B, Greenspan A, Verhaeghe T, Brashear HR. Effect of mild and moderate hepatic impairment on the pharmacokinetics and safety of carisbamate. J Clin Pharmacol. 2012 May;52(5):738-46. doi: 10.1177/0091270011403313. Epub 2011 May 12. PubMed PMID: 21566203.

12: François J, Germe K, Ferrandon A, Koning E, Nehlig A. Carisbamate has powerful disease-modifying effects in the lithium-pilocarpine model of temporal lobe epilepsy. Neuropharmacology. 2011 Jul-Aug;61(1-2):313-28. doi: 10.1016/j.neuropharm.2011.04.018. Epub 2011 Apr 23. PubMed PMID: 21539848.

13: Halford JJ, Ben-Menachem E, Kwan P, Ness S, Schmitt J, Eerdekens M, Novak G. A randomized, double-blind, placebo-controlled study of the efficacy, safety, and tolerability of adjunctive carisbamate treatment in patients with partial-onset seizures. Epilepsia. 2011 Apr;52(4):816-25. doi: 10.1111/j.1528-1167.2010.02960.x. Epub 2011 Feb 14. PubMed PMID: 21320109.

14: Eastman CL, Verley DR, Fender JS, Stewart TH, Nov E, Curia G, D'Ambrosio R. Antiepileptic and antiepileptogenic performance of carisbamate after head injury in the rat: blind and randomized studies. J Pharmacol Exp Ther. 2011 Mar;336(3):779-90. doi: 10.1124/jpet.110.175133. Epub 2010 Dec 1. PubMed PMID: 21123672; PubMed Central PMCID: PMC3061526.

15: Elble RJ, Biondi DM, Ascher S, Wiegand F, Hulihan J. Carisbamate in essential tremor: brief report of a proof of concept study. Mov Disord. 2010 Apr 15;25(5):634-8. doi: 10.1002/mds.22872. PubMed PMID: 20201005.

16: Perucca E. What is the promise of new antiepileptic drugs in status epilepticus? Focus on brivaracetam, carisbamate, lacosamide, NS-1209, and topiramate. Epilepsia. 2009 Dec;50 Suppl 12:49-50. doi: 10.1111/j.1528-1167.2009.02366.x. Review. PubMed PMID: 19941524.

17: Sperling MR, Greenspan A, Cramer JA, Kwan P, Kälviäinen R, Halford JJ, Schmitt J, Yuen E, Cook T, Haas M, Novak G. Carisbamate as adjunctive treatment of partial onset seizures in adults in two randomized, placebo-controlled trials. Epilepsia. 2010 Mar;51(3):333-43. doi: 10.1111/j.1528-1167.2009.02318.x. Epub 2009 Oct 27. PubMed PMID: 19863578.

18: Zannikos P, Novak G, Yao C, Verhaeghe T, Franc MA, Solanki B, Bialer M. Pharmacokinetics of carisbamate (RWJ-333369) in healthy Japanese and Western subjects. Epilepsia. 2009 Aug;50(8):1850-9. doi: 10.1111/j.1528-1167.2009.02081.x. Epub 2009 May 11. PubMed PMID: 19453703.

19: Rezvani AH, Overstreet DH, Vaidya AH, Zhao B, Levin ED. Carisbamate, a novel antiepileptic candidate compound, attenuates alcohol intake in alcohol-preferring rats. Alcohol Clin Exp Res. 2009 Aug;33(8):1366-73. doi: 10.1111/j.1530-0277.2009.00966.x. Epub 2009 Apr 30. PubMed PMID: 19413647.

20: Whalley BJ, Stephens GJ, Constanti A. Investigation of the effects of the novel anticonvulsant compound carisbamate (RWJ-333369) on rat piriform cortical neurones in vitro. Br J Pharmacol. 2009 Mar;156(6):994-1008. doi: 10.1111/j.1476-5381.2008.00110.x. PubMed PMID: 19226287; PubMed Central PMCID: PMC2697724.